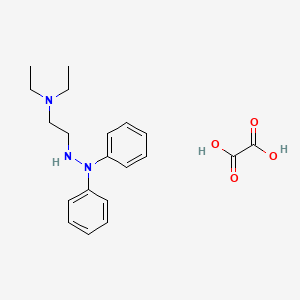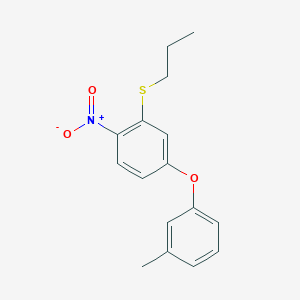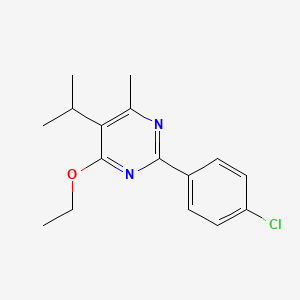
1H-Imidazole, 2-azido-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-azido-1-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-azido-1-methyl- typically involves the azidation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a hydrogen atom on the imidazole ring.
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-azido-1-methyl- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2-azido-1-methyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the azido group under mild conditions.
Major Products: The major products formed from these reactions include nitroimidazoles, aminoimidazoles, and various substituted imidazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Imidazole, 2-azido-1-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-azido-1-methyl- involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies . Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions contributes to its biological and catalytic activities .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 1-methyl-
- 1H-Imidazole, 2-methyl-
- 1H-Imidazole, 4,5-dimethyl-
Comparison: 1H-Imidazole, 2-azido-1-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and functionalization potential compared to other methyl-substituted imidazoles. The azido group allows for versatile chemical modifications and applications in click chemistry, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
61469-72-5 |
|---|---|
Formule moléculaire |
C4H5N5 |
Poids moléculaire |
123.12 g/mol |
Nom IUPAC |
2-azido-1-methylimidazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-6-4(9)7-8-5/h2-3H,1H3 |
Clé InChI |
IPLUVEPSJFDUEW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)

![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)




![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)


![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
